Spirocyclic Scaffold Topology: 5-Oxa vs. 7-Oxa Regioisomer Exit Vector Comparison
The 5-oxaspiro[3.5]nonane scaffold positions the oxetane oxygen and the 8-amino group with distinct dihedral angles relative to the 7-oxa regioisomer (CAS 2306269-01-0). Molecular modeling shows that the 5-oxa isomer projects the amine substituent along a vector approximately 60° divergent from that of the 7-oxa isomer, resulting in different ligand-protein interaction geometries [1]. In oxaspirocyclic carbamate-based HIV-1 protease inhibitors, the stereochemistry of the oxaspiro ring system was a critical determinant of inhibitory potency, with diastereomeric P2 ligands showing >10-fold differences in Kᵢ values [2].
| Evidence Dimension | Spatial orientation of amine exit vector on oxaspiro core |
|---|---|
| Target Compound Data | 5-oxaspiro[3.5]nonane core; amine at 8-position; Boc-carbamate at 2-position; divergent exit vectors enabling orthogonal functionalization [1] |
| Comparator Or Baseline | 7-oxaspiro[3.5]nonane regioisomer (CAS 2306269-01-0); amine at 5-position; oxetane oxygen at 7-position; exit vectors co-planar rather than orthogonal [1] |
| Quantified Difference | Approximately 60° dihedral angle difference in amine projection vectors predicted by molecular modeling; >10-fold Kᵢ differences observed between oxaspiro diastereomers in HIV-1 protease inhibitor SAR [2] |
| Conditions | Molecular modeling (gas-phase geometry optimization); HIV-1 protease enzyme inhibition assay (Ki determination by fluorescence-based method) [2] |
Why This Matters
Scaffold topology determines the three-dimensional presentation of pharmacophoric elements to a protein target; selecting the incorrect regioisomer redirects the amine into an incompatible region of the binding pocket, abolishing target engagement.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227–3246. DOI: 10.1021/jm9018788. View Source
- [2] Ghosh, A. K.; Shaktah, R.; Ghosh, A. K.; et al. Design, Synthesis, Evaluation and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing Substituted Oxaspirocyclic Carbamates as the P2 Ligands. Eur. J. Med. Chem. 2025, 297, 117880. DOI: 10.1016/j.ejmech.2025.117880. View Source
